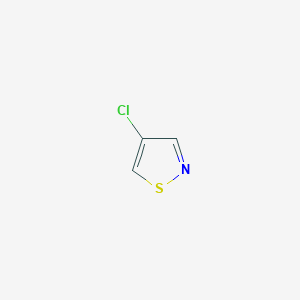

4-Chloroisothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloroisothiazole is a chemical compound used for research and development .

Synthesis Analysis

There are several papers discussing the synthesis of compounds related to this compound. For instance, one paper discusses the synthesis of novel 3,this compound-based imidazoles as fungicides . Another paper discusses the design, synthesis, and evaluation of novel 4-Chloropyrazole-based pyridines as potent fungicide candidates .Scientific Research Applications

Antitumor Properties :

- 4-Chloroisothiazole derivatives, such as 2-(4-amino-3-methylphenyl)benzothiazoles, have been studied for their potent antitumor properties. They exhibit selective and potent antitumor activity in vitro and in vivo, particularly against breast and ovarian cancer cell lines (Bradshaw et al., 2002).

- Similarly, compounds like 8-Chloro-3-cyano-4-imino-2-methylthio-4H-pyrimido [2, 1-b] [1, 3] benzothiazole have shown significant anticancer action across a variety of human cancer cell lines, making them subjects for further research in anticancer therapy (Labhsetwar et al., 2010).

Neuroprotective Studies :

- Research on chlormethiazole, a derivative of thiazole, has explored its potential neuroprotective effects against cerebral ischemia. However, studies indicate that under certain experimental conditions, it has little or no effect on neurochemical, neurobehavioral, and histological consequences of global cerebral ischemia (Thaminy et al., 1997).

Pharmacological Studies :

- The pharmacological profile of thiazole derivatives such as DS 103-282, which possesses a novel chemical structure, has been explored. Its mechanism of muscle relaxation and potential influences on neurotransmission have been a subject of interest (Sayers et al., 1980).

- The pharmacological effects of chlormethiazole, including its sedative properties and its role in potentiation of GABA activity, have been reviewed. Despite optimistic results in animal models of stroke, clinical trials have shown limited success, prompting further investigation into its applications (Wilby & Hutchinson, 2006).

Anticonvulsant Activity :

- Newly synthesized 2-aminobenzothiazole derivatives have been studied for their potential anticonvulsant activities. Compounds like V-5 have shown promising results in this regard, indicating the potential for development of new anticonvulsant drugs (Singh et al., 2022).

Mechanism of Action

Target of Action

The primary target of 4-Chloroisothiazole is the cytochrome P450-dependent sterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound interacts with its target, CYP51, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . As a result, the synthesis of ergosterol is disrupted, leading to alterations in the fungal cell membrane’s structure and function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting CYP51, this compound disrupts the conversion of lanosterol to ergosterol, a critical step in this pathway . The downstream effect of this disruption is the accumulation of toxic intermediates and a deficiency of ergosterol, leading to impaired cell membrane function and ultimately, cell death .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of fungal cell membrane integrity . By inhibiting ergosterol biosynthesis, this compound causes alterations in the cell membrane’s structure and function, leading to impaired cell growth and proliferation . Ultimately, this results in the death of the fungal cells .

properties

IUPAC Name |

4-chloro-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-5-6-2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRSRHKHEVJSBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B2879874.png)

![3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879875.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2879881.png)

![2-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2879883.png)

![2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2879889.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2879890.png)

![tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2879896.png)